molecular formula C14H9N5O2S B8108456 3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B8108456
M. Wt: 311.32 g/mol
InChI Key: KQUQZZAENWKKRJ-UHFFFAOYSA-N
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Description

3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a complex heterocyclic compound that features a unique combination of thiazole, imidazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and imidazole derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Thiazol-2-yl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(1,3-thiazol-2-yl)imidazol-4-yl]imidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2S/c20-13(21)11-10-3-1-2-5-19(10)12(17-11)9-7-18(8-16-9)14-15-4-6-22-14/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUQZZAENWKKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CN(C=N3)C4=NC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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